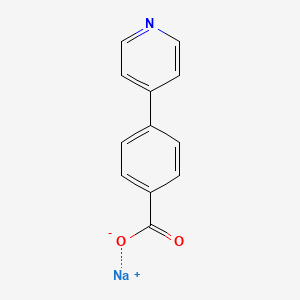

Sodium 4-(pyridin-4-yl)benzoate

概要

説明

Synthesis Analysis

The synthesis of related compounds involves various methods, including the use of sodium persulfate to mediate the self-condensation of N-aryl acetoacetamides, leading to the formation of polysubstituted 4-pyridones . Another study reports a one-pot synthesis of a complex heterocyclic compound involving pyridinyl groups, which was characterized using different spectroscopic methods . Additionally, sodium benzoate has been used as a catalyst in the synthesis of various heterocyclic compounds, indicating its versatility and efficiency in promoting such reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through X-ray diffraction analysis, which provides unequivocal evidence of the synthesized structures . In another study, the molecular geometry of a synthesized compound was optimized using density functional theory (DFT) and compared with experimental data, showing excellent agreement . These analyses are crucial for understanding the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of coordination polymers with different metal ions, which exhibit photocatalytic and electrocatalytic performances . The reactivity of sodium benzoate in promoting multicomponent reactions to synthesize heterocyclic compounds has also been highlighted . Furthermore, the spectrophotometric and voltammetric determination of a sodium benzoate derivative has been developed, indicating its stability and reactivity in aqueous media .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, coordination polymers based on benzoate structures have been investigated for their crystal structures, band gaps, and catalytic performances . Theoretical calculations have been used to explore the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties of certain compounds . Additionally, the mesomorphic behavior of pyridine-based derivatives and their hydrogen-bonded complexes has been characterized, indicating the potential for liquid crystalline properties .

科学的研究の応用

Preservative Efficacy and Safety

Sodium benzoate, a closely related compound, is extensively utilized as a preservative in the food and beverage industry. However, its safety has been a topic of debate. Studies have shown that while sodium benzoate is effective in extending the shelf life of products, there are concerns regarding its potential health effects. For instance, it can react with ascorbic acid to produce benzene, a known carcinogen. Additionally, there's evidence suggesting sodium benzoate could influence neurotransmission and cognitive functioning due to its action as a competitive inhibitor of D-amino acid oxidase. Despite these concerns, clinical applications of sodium benzoate for treating conditions like urea cycle disorders, multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease have been identified as beneficial. However, caution is advised, especially in individuals with genetic or chronic medical conditions that may increase susceptibility to adverse effects (Piper & Piper, 2017).

Energy Storage Applications

In the realm of energy storage, sodium-based compounds, including sodium benzoate derivatives, are under investigation for their use in sodium-ion batteries. These batteries are considered a cost-effective alternative to lithium-ion systems, with applications ranging from large-scale electric energy storage to portable electronics. The research focuses on developing high-performance electrolytes, electrode materials, and solid-state batteries to harness the abundant and low-cost sodium resources. Challenges such as dendrite growth, electrolyte stability, and the development of efficient sodium storage mechanisms are currently being addressed. The goal is to achieve batteries with high energy density, long cycle life, and safety at room temperature (Pan, Hu, & Chen, 2013).

Medical Applications Beyond Preservative Use

Beyond its preservative function, sodium benzoate has shown promise in medical applications, particularly in the treatment of metabolic and neurodegenerative diseases. Its utility in managing urea cycle disorders highlights the compound's potential to detoxify ammonia, providing a significant benefit for patients with this condition. Moreover, ongoing research is exploring the effectiveness of sodium benzoate and its derivatives in treating neurological conditions, suggesting a broader therapeutic role for these compounds (Batshaw, MacArthur, & Tuchman, 2001).

特性

IUPAC Name |

sodium;4-pyridin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2.Na/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8H,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMVHIFOUTVBU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635473 | |

| Record name | Sodium 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-(pyridin-4-yl)benzoate | |

CAS RN |

207798-97-8 | |

| Record name | Sodium 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

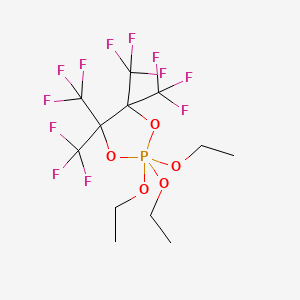

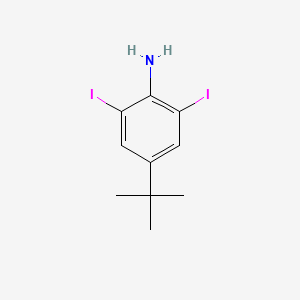

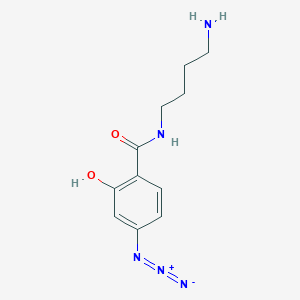

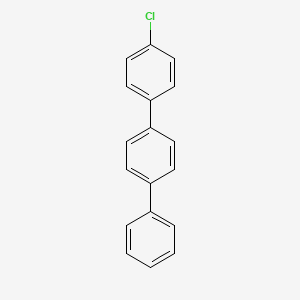

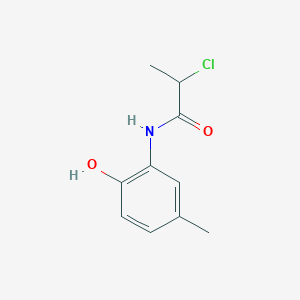

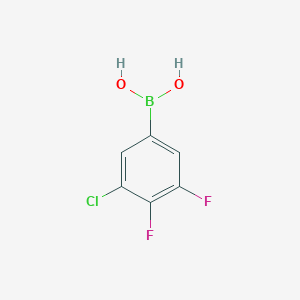

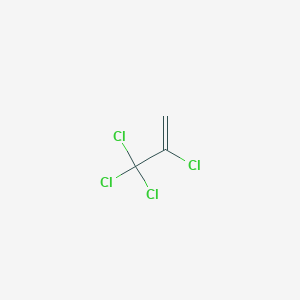

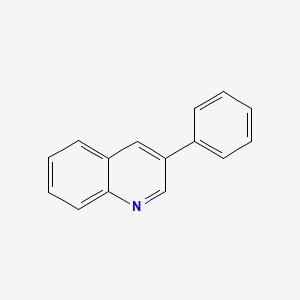

Synthesis routes and methods I

Procedure details

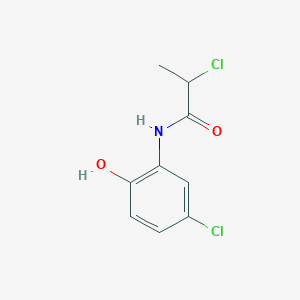

Synthesis routes and methods II

Procedure details

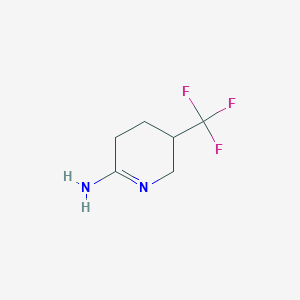

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)

![N-[(E)-dimethylaminomethylideneamino]pyridine-4-carboxamide](/img/structure/B3031155.png)

![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)